(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid
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Description
(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
Intermediate for Synthesis of Phenoxy-carboxylic Herbicides :
- An intermediate, closely related to "(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid," namely R-(+)-2-(4-hydroxyphenoxy)-propionic acid, was synthesized for use in phenoxy-carboxylic herbicides. The study demonstrated a technical improvement in synthesis, achieving a total yield of 48.2% and characterized by various spectroscopic methods (Shen Yong-cun, 2006).
Green Chemistry in Acylation :
- A green route for the acylation of resorcinol with acetic acid was developed, showcasing the synthesis of 2',4'-dihydroxyacetophenone (a related compound) as a more environmentally friendly process. This approach avoids waste disposal issues associated with traditional methods (G. Yadav & A. V. Joshi, 2002).
Enantioselective Synthesis :
- Research into dinuclear zinc-ProPhenol-catalyzed enantioselective α-hydroxyacetate aldol reactions with activated ester equivalents has shown that such methods can produce syn 1,2-diols with high yield, diastereoselectivity, and enantioselectivity. This demonstrates the compound's utility in synthesizing carboxylic acid derivatives, including amides and esters (B. Trost, D. Michaelis, & M. Truica, 2013).
Biocatalysis and Microbial Applications
Biocatalysis for Reduction of Acetophenones :
- A novel Rhodococcus strain was identified for effectively reducing acetophenones to S-(−)-1-(para-hydroxyphenyl)ethanol, demonstrating the biocatalytic potential of microorganisms in synthesizing enantiomerically pure compounds. This strain also exhibited para-acetylphenol hydroxylase activity, highlighting its dual-functional enzymatic capabilities (Rui Zhang et al., 2012).
Enzymatic Resolution of α-Hydroxy Acids :
- A study on the enzymatic resolution of α-hydroxy acids using modified substrates and esterase mutations showed improved catalytic efficiency and selectivity. This advancement indicates the role of biocatalysis in producing optically pure α-hydroxy acids, crucial for pharmaceutical applications (B. Ma et al., 2014).
Material Science and Environmental Applications
Advanced Oxidation Processes (AOPs) :
- The study on cobalt/peracetic acid for the advanced oxidation of aromatic organic compounds showcases the potential of acetylperoxyl radicals in pollutant degradation. This research provides insights into AOPs that could be beneficial for environmental cleanup efforts (Juhee Kim et al., 2020).
Organogelator Properties :
- (R)-9-hydroxystearic acid, a compound with structural similarities, exhibits properties as an antiproliferative agent and potential applications in medical and pharmaceutical industries. The study on its structure and rheological properties highlights the significance of such hydroxyacids in developing new materials with specialized applications (F. Asaro et al., 2019).
Properties
IUPAC Name |
(2R)-2-(2-acetylphenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-4-2-3-5-8(7)9(12)10(13)14/h2-5,9,12H,1H3,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCSWLJUVZBEAS-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1[C@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595376 |
Source
|
Record name | (2R)-(2-Acetylphenyl)(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915971-32-3 |
Source
|
Record name | (2R)-(2-Acetylphenyl)(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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